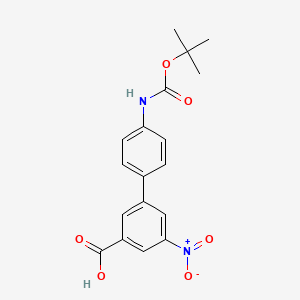
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid (3-BOC-5-NBA) is an organic compound which has a wide range of applications in the field of organic chemistry. It is a white solid which is soluble in organic solvents and is used in the synthesis of various organic compounds. 3-BOC-5-NBA has been used in various scientific research applications due to its unique chemical structure and properties.
Mécanisme D'action
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% acts as a protecting group, which prevents the reaction of the amine group with the carboxylic acid group. This is due to the presence of the BOC-group, which is resistant to hydrolysis and other reactions. This allows the reaction to proceed in a controlled manner, which is important for the synthesis of various organic compounds.
Biochemical and Physiological Effects
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is that it can be used to protect the amine group from reacting with the carboxylic acid group. This allows the reaction to proceed in a controlled manner, which is important for the synthesis of various organic compounds. The main limitation of using 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is that it can be difficult to remove the BOC-group from the product.
Orientations Futures
Future research on 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% should focus on developing methods to more easily remove the BOC-group from the product. Additionally, research should focus on developing new synthetic methods which utilize 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% in order to synthesize new organic compounds. Research should also focus on developing new applications for 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%, such as in the synthesis of peptides, peptidomimetics, and nucleosides. Finally, research should focus on understanding the biochemical and physiological effects of 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%.
Méthodes De Synthèse
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% can be synthesized using a two-step reaction. The first step involves the reaction of 4-bromo-2-nitrobenzoic acid with an amine in an acidic environment. This reaction produces a nitro-amino-benzoic acid which is then reacted with the BOC-group in the presence of a base. This reaction produces 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%.
Applications De Recherche Scientifique
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been used in various scientific research applications due to its unique chemical structure and properties. It has been used in the synthesis of various organic compounds such as peptides, peptidomimetics, and nucleosides. It has also been used in the synthesis of various biologically active compounds such as antibiotics and anti-cancer agents.
Propriétés
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-14-6-4-11(5-7-14)12-8-13(16(21)22)10-15(9-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEVPJATCNLOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Boc-aminophenyl)-5-nitrobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


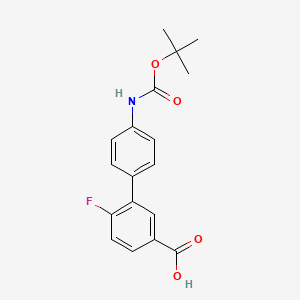

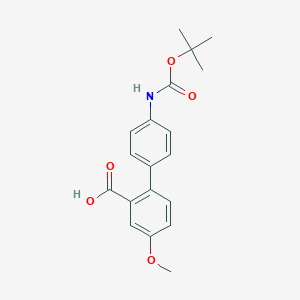
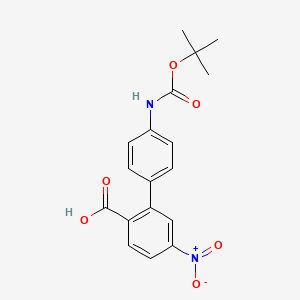
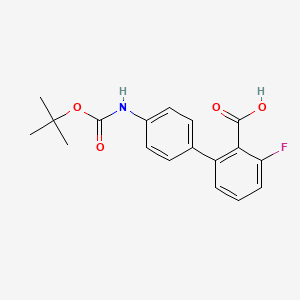
![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412703.png)
![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)
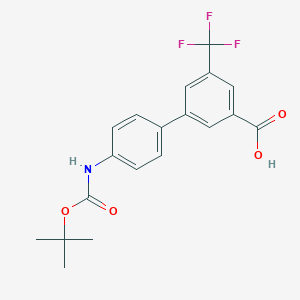
![3-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412723.png)
![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)
![4-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412731.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412736.png)
![3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412748.png)